molecular formula C24H23N3O5 B11492502 1-(1,3-benzodioxol-5-ylmethyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1,3-benzodioxol-5-ylmethyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11492502
M. Wt: 433.5 g/mol
InChI Key: DCARVGRKSAJUEY-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridin-6-one core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridin-6-one core and the subsequent attachment of the benzodioxolyl and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for targeting specific diseases or conditions.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share the core structure but differ in the attached functional groups, leading to variations in their biological activity and applications.

    Benzodioxolyl derivatives: Compounds with the benzodioxolyl group exhibit different reactivity and properties, making them useful in various chemical and biological studies.

    Methoxyphenyl derivatives: These compounds are known for their diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxy-4-prop-2-enoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H23N3O5/c1-3-8-30-19-7-5-16(10-21(19)29-2)17-11-23(28)26-24-18(17)12-25-27(24)13-15-4-6-20-22(9-15)32-14-31-20/h3-7,9-10,12,17H,1,8,11,13-14H2,2H3,(H,26,28)

InChI Key

DCARVGRKSAJUEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5)OCC=C

Origin of Product

United States

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